molecular formula C23H25N3O4S B4137189 2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide

2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B4137189
M. Wt: 439.5 g/mol
InChI Key: MHFKEBLZEYIVMT-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfonyl group, a phenylethyl group, and a pyridinylmethyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the methoxyphenyl, sulfonyl, phenylethyl, and pyridinylmethyl groups through various chemical reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and pyridine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide
  • N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[2-(phenylthio)ethyl]glycinamide

Uniqueness

2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-30-21-7-9-22(10-8-21)31(28,29)26(16-13-19-5-3-2-4-6-19)18-23(27)25-17-20-11-14-24-15-12-20/h2-12,14-15H,13,16-18H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFKEBLZEYIVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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